molecular formula C21H23N7 B607896 GW780056X CAS No. 1093294-48-4

GW780056X

Número de catálogo: B607896
Número CAS: 1093294-48-4
Peso molecular: 373.46
Clave InChI: HGHDRKJHOUHEHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GW780056X is a synthetic compound identified in pharmacological screenings for its bioactivity. Structurally, it belongs to the pyrazolo[1,5-b]pyridazine family, characterized by a bicyclic core with nitrogen atoms at positions 1, 5, and 6 . Evidence from kinase inhibition studies highlights its role in targeting CDK12, a cyclin-dependent kinase implicated in transcriptional regulation and muscular dystrophy pathology . Its dual relevance in kinase inhibition and metabolic modulation positions it as a compound of interest for therapeutic development.

Propiedades

Número CAS

1093294-48-4

Fórmula molecular

C21H23N7

Peso molecular

373.46

Nombre IUPAC

N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

Clave InChI

HGHDRKJHOUHEHA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GW780056X;  GW-780056-X;  GW 780056 X; 

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural Analogs of GW780056X

Compound Name Core Structure Key Substituents CDK12 Inhibition Efficacy (Relative to DMSO) Study Context
GW780056X Pyrazolo[1,5-b]pyridazine Undisclosed Moderate reduction in nuclear foci Muscular dystrophy screening
GW778894X Pyrazolo[1,5-b]pyridazine Variant side chains Higher efficacy Same screening assay
GW779439X Pyrazolo[1,5-b]pyridazine Modified aromatic groups Lower efficacy Same screening assay

Key Findings :

  • Substituent variations significantly impact bioactivity. For example, GW778894X outperforms GW780056X, suggesting specific side-chain configurations enhance target binding .
  • The shared core enables consistent kinase targeting, while structural tweaks fine-tune potency.

Comparison with Functionally Similar Compounds

GW780056X clusters with Oligomycin , Ibuprofen , and Glyceolin in machine learning-driven analyses of AMPK-activating compounds from Cimicifuga racemosa (Table 2) . These compounds exhibit similarity scores >0.9, implying overlapping mechanistic pathways despite divergent structures.

Table 2: Functionally Similar Compounds

Compound Name Structural Class Biological Target Similarity Score to GW780056X Study Context
GW780056X Pyrazolo[1,5-b]pyridazine CDK12, AMPK N/A Multi-pathway screening
Oligomycin Macrolide ATP synthase inhibitor 0.926 AMPK activation in C. racemosa
Ibuprofen Propionic acid derivative COX-1/COX-2 inhibitor 0.926 AMPK-linked anti-inflammatory effects
Glyceolin Pterocarpan phytoalexin Antioxidant/AMPK modulator 0.957 C. racemosa metabolomics

Key Findings :

  • Oligomycin and GW780056X both influence AMPK but via distinct mechanisms: Oligomycin inhibits mitochondrial ATP synthase, while GW780056X may act through kinase crosstalk .
  • Ibuprofen ’s structural dissimilarity underscores functional convergence in AMPK-mediated anti-inflammatory pathways .

Discussion

Structural vs. Functional Similarities

  • Structural analogs (e.g., GW778894X) optimize kinase inhibition but lack evidence for AMPK modulation, highlighting structure-activity specificity.
  • Functional analogs (e.g., Oligomycin) share mechanistic endpoints (AMPK activation) but derive from unrelated chemical scaffolds, suggesting GW780056X’s versatility in polypharmacology.

Limitations and Contradictions

  • links GW780056X to AMPK via computational models, but direct experimental validation is absent.
  • The compound’s primary role as a CDK12 inhibitor () may conflict with its proposed AMPK activity, necessitating further mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW780056X
Reactant of Route 2
Reactant of Route 2
GW780056X

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.